Irbesartan impurity 14-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

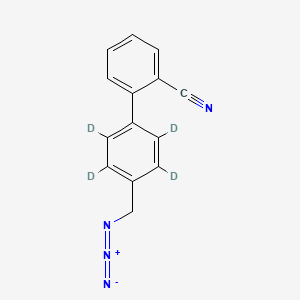

Structure

3D Structure

Properties

Molecular Formula |

C14H10N4 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

2-[4-(azidomethyl)-2,3,5,6-tetradeuteriophenyl]benzonitrile |

InChI |

InChI=1S/C14H10N4/c15-9-13-3-1-2-4-14(13)12-7-5-11(6-8-12)10-17-18-16/h1-8H,10H2/i5D,6D,7D,8D |

InChI Key |

LANSUNWWSUCCJT-KDWZCNHSSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN=[N+]=[N-])[2H])[2H])C2=CC=CC=C2C#N)[2H] |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CN=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Profile of Irbesartan Impurity 14-d4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the known chemical properties and analytical methodologies related to Irbesartan impurity 14-d4. This deuterated impurity serves as a critical reference standard in the development and quality control of the widely used antihypertensive drug, Irbesartan. Its unique isotopic labeling allows for its use in a variety of analytical applications, including pharmacokinetic studies and as an internal standard for mass spectrometry-based assays.

Core Chemical Properties

This compound, systematically named 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile-2',3',5',6'-d4, is a deuterated analog of Irbesartan impurity 14. The incorporation of four deuterium atoms on the biphenyl ring results in a distinct mass signature, facilitating its use in sensitive analytical methods. The fundamental chemical and physical properties of this impurity are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₆D₄N₄ | [1][2] |

| Molecular Weight | 238.29 g/mol | [1][2] |

| Synonym | 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile-2',3',5',6'-d4 | [2] |

| CAS Number (non-deuterated) | 133690-91-2 | [1] |

| Physical Form | White to Off-White Solid | [2] |

Analytical Characterization

The analysis of Irbesartan and its impurities, including the deuterated standard Impurity 14-d4, relies on modern chromatographic and spectroscopic techniques. While specific validated methods for this compound are not publicly detailed, the general approaches for the parent compound and its related substances provide a framework for its analysis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the predominant technique for the separation and quantification of Irbesartan and its impurities. A typical method would involve a C18 or similar column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. Detection is commonly performed using UV spectrophotometry.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is indispensable for the identification and structural elucidation of impurities. The unique mass of this compound allows for its precise detection and differentiation from the non-deuterated form and other related substances.

Synthesis and Formation Pathway

The logical pathway for the presence of this compound is as a synthetic intermediate or a degradation product of deuterated Irbesartan. The non-deuterated analog, Irbesartan Impurity 14, is a known process impurity in the synthesis of Irbesartan. The diagram below illustrates a plausible synthetic relationship.

Caption: Plausible synthetic pathway for deuterated Irbesartan involving Impurity 14-d4.

Experimental Workflow for Impurity Identification

The general workflow for identifying and characterizing an impurity like this compound in a drug substance involves a multi-step analytical process. This process ensures the structural confirmation and purity assessment of the reference standard.

Caption: General experimental workflow for impurity identification and characterization.

References

An In-depth Technical Guide to Irbesartan Impurity 14-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irbesartan Impurity 14-d4 is the deuterium-labeled analogue of Irbesartan Impurity 14, a known process-related impurity in the synthesis of the antihypertensive drug Irbesartan. This document provides a comprehensive technical overview of this compound, including its chemical identity, intended use, and generalized synthesis and analytical methodologies. Due to the proprietary nature of specific synthetic and analytical data for commercial reference standards, this guide focuses on the foundational scientific principles and publicly available information. It is intended to serve as a resource for researchers and professionals in drug development and quality control.

Introduction

Irbesartan is a potent, selective angiotensin II type 1 (AT1) receptor antagonist widely prescribed for the treatment of hypertension. The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug manufacturing and is mandated by regulatory agencies worldwide to ensure the safety and efficacy of the final drug product. Irbesartan Impurity 14, with the chemical name 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile, is a potential process impurity that can arise during the synthesis of Irbesartan.

This compound is a stable isotope-labeled version of this impurity. The incorporation of four deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry-based methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS). Its primary application is in analytical method development, validation, and as a reference standard in quality control laboratories to accurately quantify the corresponding non-labeled impurity in Irbesartan drug substance and formulations.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its non-labeled counterpart is provided below.

| Property | This compound | Irbesartan Impurity 14 |

| Chemical Name | 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile-d4 | 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile[2] |

| Molecular Formula | C₁₄H₆D₄N₄[1] | C₁₄H₁₀N₄[2] |

| Molecular Weight | 238.29 g/mol [1] | 234.26 g/mol [2] |

| CAS Number | Not Available | 133690-91-2[2] |

| Appearance | Typically a white to off-white solid | White to off-white solid |

| Solubility | Soluble in organic solvents such as acetonitrile and methanol | Soluble in organic solvents |

Synthesis Overview

A specific, detailed experimental protocol for the synthesis of this compound is not publicly available as it is typically proprietary information of the manufacturers of analytical standards. However, a general synthetic route can be inferred from the synthesis of the non-deuterated analogue and general knowledge of deuterium labeling techniques.

The synthesis likely proceeds in two key stages:

-

Synthesis of a Deuterated Precursor: The introduction of deuterium atoms would likely occur at an early stage of the synthesis. A plausible route involves the preparation of a deuterated version of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile. This could be achieved by using deuterated starting materials or through a catalyzed hydrogen-deuterium exchange reaction on the biphenyl rings of a suitable precursor.

-

Azide Formation: The deuterated bromomethyl intermediate is then reacted with an azide salt, typically sodium azide (NaN₃), in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This is a standard nucleophilic substitution reaction where the bromide is displaced by the azide ion.

Caption: Generalized synthetic workflow for this compound.

Analytical Characterization

As a reference standard, this compound is thoroughly characterized to confirm its identity, purity, and potency. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation method like High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the reference standard and to separate it from other related impurities. A typical HPLC method for Irbesartan and its impurities would involve:

-

Column: A reversed-phase column, such as a C18 or C8, is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer with an adjusted pH) and an organic solvent (e.g., acetonitrile or methanol) is typical for resolving multiple components.

-

Detection: UV detection is often employed, with a wavelength set to a maximum absorbance for the compounds of interest (e.g., around 220-260 nm for Irbesartan and its impurities).

While a specific retention time for this compound is not published, it would be expected to have a very similar retention time to its non-deuterated counterpart under the same chromatographic conditions.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would be used to confirm the accurate mass. In tandem mass spectrometry (MS/MS), the molecule is fragmented to provide structural information. The mass spectrum of the deuterated compound will show a molecular ion peak that is 4 Da higher than the non-deuterated version.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H (proton) and ¹³C (carbon) NMR spectroscopy are used to elucidate the chemical structure of the molecule. In the ¹H NMR spectrum of this compound, the signals corresponding to the four deuterated positions on one of the phenyl rings would be absent or significantly reduced in intensity compared to the spectrum of the non-deuterated compound. The remaining proton signals would confirm the rest of the structure.

Note: Specific quantitative data from these analytical techniques for this compound are not publicly available and are considered proprietary information by the manufacturers of the reference standards.

Application in Pharmaceutical Analysis

The primary role of this compound is as an internal standard for the quantification of Irbesartan Impurity 14 in pharmaceutical samples.

Caption: Analytical workflow for the quantification of Irbesartan Impurity 14.

Biological Context: The Renin-Angiotensin-Aldosterone System (RAAS)

While this compound is an analytical standard and not intended for biological studies, understanding the mechanism of action of the parent drug, Irbesartan, provides context for its importance. Irbesartan functions by blocking the AT1 receptor within the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation.

Caption: Simplified signaling pathway of the RAAS and the action of Irbesartan.

By blocking the AT1 receptor, Irbesartan prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.[3] The stringent control of impurities like Irbesartan Impurity 14 ensures that the therapeutic action of Irbesartan is not compromised and that no undue risks are introduced to the patient.

Conclusion

This compound is a vital tool for the pharmaceutical industry, enabling the precise and accurate quantification of a potential process-related impurity in Irbesartan. While specific, in-depth experimental data for this deuterated standard is proprietary, this guide provides a foundational understanding of its properties, synthesis, analysis, and application based on available scientific literature. For researchers and professionals in the field, the use of such well-characterized, stable isotope-labeled standards is indispensable for ensuring the quality and safety of pharmaceutical products.

References

- 1. This compound | Axios Research [axios-research.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. A validated stability-indicating liquid chromatographic method for determination of process related impurities and degradation behavior of Irbesartan in solid oral dosage - PMC [pmc.ncbi.nlm.nih.gov]

Certificate of Analysis: A Technical Guide to Irbesartan Impurity 14-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected data and analytical methodologies presented in a Certificate of Analysis (CoA) for the deuterated reference standard, Irbesartan Impurity 14-d4. Reference standards are critical for the accurate identification, quantification, and quality control of active pharmaceutical ingredients (APIs) and their impurities in drug development and manufacturing. While a specific Certificate of Analysis for a given lot is proprietary, this document synthesizes publicly available data and typical analytical practices to serve as an in-depth resource.

This compound is the deuterium-labeled version of Irbesartan Impurity 14, a known process-related impurity of Irbesartan, an angiotensin II receptor antagonist used to treat hypertension. Deuterated standards are essential as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), due to their similar chemical properties to the analyte and distinct mass.[1]

Quantitative Data Summary

A Certificate of Analysis for a high-purity reference standard like this compound provides critical quantitative data to ensure its identity, purity, and potency. The following table summarizes the typical tests and expected specifications.

| Test | Specification | Typical Method |

| Identification | ||

| Appearance | White to Off-White Solid | Visual Inspection |

| ¹H NMR Spectrum | Conforms to structure | ¹H NMR Spectroscopy |

| Mass Spectrum | Conforms to structure | Mass Spectrometry (MS) |

| Infrared Spectrum | Conforms to structure | IR Spectroscopy |

| Purity & Assay | ||

| Purity by HPLC | ≥ 99.5% | HPLC-UV |

| Isotopic Purity | ≥ 98% Deuterium Incorporation | Mass Spectrometry |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Residual Solvents | Meets USP <467> requirements | Headspace GC-MS |

| Physical Properties | ||

| Molecular Formula | C₁₄H₆D₄N₄ | - |

| Molecular Weight | 238.29 g/mol | - |

Experimental Protocols

The characterization of a reference standard involves multiple orthogonal analytical techniques to unequivocally confirm its structure and purity.[2]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reverse-phase HPLC method is typically employed to determine the chromatographic purity of Irbesartan and its related impurities.[3][4]

-

Instrumentation : HPLC system with UV-Vis detector.

-

Column : C18 stationary phase (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.2) and an organic solvent like acetonitrile.[5]

-

Flow Rate : Typically 1.0 mL/min.

-

Detection : UV detection at approximately 220 nm.[6]

-

Procedure : A solution of the this compound standard is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight of the compound, which provides evidence of its identity and the successful incorporation of deuterium atoms.

-

Instrumentation : High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Procedure : The sample is dissolved and infused into the mass spectrometer. The ESI source ionizes the molecule, typically forming the [M+H]⁺ ion. The instrument measures the mass-to-charge ratio (m/z) of this ion. For this compound, the expected m/z for the protonated molecule would confirm the mass of 238.29 Da plus the mass of a proton. The mass spectrum also allows for the determination of isotopic purity by analyzing the distribution of isotopic peaks.[7]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule. For a deuterated standard, it also confirms the position of the deuterium labels.

-

Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent : A deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD) is used.[8][9]

-

Procedure : The sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the signals are compared to the expected structure. For this compound, the absence of proton signals at the positions of deuteration provides definitive evidence of labeling.[10]

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

-

Instrumentation : Fourier Transform Infrared (FTIR) Spectrometer.

-

Procedure : The spectrum of the solid sample is typically recorded using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. The presence of absorption bands corresponding to key functional groups, such as the azide (N₃) and nitrile (C≡N) stretching vibrations, helps confirm the compound's identity.[3]

Thermogravimetric Analysis (TGA) for Potency Assessment

TGA measures changes in the mass of a sample as a function of temperature. It is used to quantify the amount of volatile substances, such as water and residual solvents, which is crucial for determining the potency of the reference standard.[11][12]

-

Instrumentation : Thermogravimetric Analyzer.

-

Procedure : A small, accurately weighed amount of the sample is heated in a controlled atmosphere (e.g., nitrogen). The instrument records the mass loss as the temperature increases. Significant mass loss at lower temperatures typically corresponds to the evaporation of water or residual solvents.

Visualized Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships in pharmaceutical sciences.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. veeprho.com [veeprho.com]

- 3. oaji.net [oaji.net]

- 4. A validated stability-indicating liquid chromatographic method for determination of process related impurities and degradation behavior of Irbesartan in solid oral dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsm.com [ijpsm.com]

- 6. researchgate.net [researchgate.net]

- 7. Hydrogen/Deuterium and 16O/18O-Exchange Mass Spectrometry Boosting the Reliability of Compound Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Crystal Forms of the Antihypertensive Drug Irbesartan: A Crystallographic, Spectroscopic, and Hirshfeld Surface Analysis Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. resolvemass.ca [resolvemass.ca]

- 12. veeprho.com [veeprho.com]

Structure Elucidation of Irbesartan Impurity 14-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of Irbesartan Impurity 14-d4. This deuterated impurity is a critical reference standard for the accurate quantification of Irbesartan and its related substances in pharmaceutical formulations and metabolic studies.

Introduction to Irbesartan and its Impurities

Irbesartan is an angiotensin II receptor antagonist widely used for the treatment of hypertension. As with any active pharmaceutical ingredient (API), the synthesis and degradation of Irbesartan can lead to the formation of impurities that must be identified, quantified, and controlled to ensure the safety and efficacy of the drug product.

Irbesartan Impurity 14 is a known process-related impurity with the chemical name 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile[1]. Its deuterated analog, this compound, serves as an internal standard in bioanalytical methods due to its similar chemical properties and distinct mass. The structure of this impurity, as cataloged by suppliers, is C₁₄H₆D₄N₄ with a molecular weight of 238.29[2]. The "d4" designation indicates the presence of four deuterium atoms, which are typically introduced to improve the accuracy of mass spectrometry-based quantification.

Proposed Structure of this compound

Based on the known structure of Irbesartan Impurity 14 and information on similarly deuterated analogs of Irbesartan impurities, the four deuterium atoms in Impurity 14-d4 are located on the phenyl ring that does not contain the carbonitrile group. The proposed structure is therefore 4'-(azidomethyl)-[1,1'-biphenyl]-2',3',5',6'-d4-2-carbonitrile.

Experimental Protocols for Structure Elucidation

The definitive identification and structural confirmation of this compound would involve a combination of chromatographic and spectroscopic techniques. The following are detailed methodologies for the key experiments.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To isolate the impurity and determine its purity.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Method:

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Program: A linear gradient from 10% B to 90% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

-

High-Resolution Mass Spectrometry (HRMS)

-

Objective: To determine the elemental composition and fragmentation pattern of the impurity.

-

Instrumentation: A liquid chromatography system coupled to a time-of-flight (TOF) or Orbitrap mass spectrometer.

-

Method:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Mass Range: m/z 50-500.

-

Resolution: >10,000.

-

Collision Energy (for MS/MS): Ramped from 10 to 40 eV to generate fragment ions.

-

Data Analysis: The accurate mass measurement of the molecular ion is used to confirm the elemental composition. The fragmentation pattern provides structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain detailed structural information, including the connectivity of atoms and the position of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Methods:

-

¹H NMR: To identify the number and environment of proton atoms. The absence of signals in the aromatic region corresponding to one of the phenyl rings would confirm the location of the deuterium atoms.

-

¹³C NMR: To identify the number and environment of carbon atoms. The signals for deuterated carbons will be significantly attenuated or appear as multiplets.

-

²H NMR: To directly observe the deuterium signals, confirming their presence and providing information about their chemical environment.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the overall structure.

-

Data Presentation and Interpretation

The following tables summarize the expected quantitative data from the analysis of this compound.

Table 1: Expected High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) | Elemental Composition |

| [M+H]⁺ | 239.1132 | 239.1130 | -0.8 | C₁₄H₇D₄N₄ |

| [M+Na]⁺ | 261.0951 | 261.0949 | -0.8 | C₁₄H₆D₄N₄Na |

| Fragment 1 (loss of N₂) | 211.1183 | 211.1181 | -0.9 | C₁₄H₇D₄N₂ |

| Fragment 2 (biphenyl-d4-CH₂⁺) | 170.1234 | 170.1232 | -1.2 | C₁₃H₅D₄ |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

Note: The chemical shifts are predicted and may vary based on the solvent and experimental conditions. The absence of proton signals and altered carbon signals for the deuterated phenyl ring are the key indicators.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 3, 4, 5, 6 | Multiplet, ~7.5-7.8 | ~128-134 |

| 2', 6' | Absent | ~130 (attenuated) |

| 3', 5' | Absent | ~129 (attenuated) |

| 4' | Singlet, ~4.5 | ~53 |

| 1'' (CN) | - | ~118 |

| Biphenyl C1 | - | ~142 |

| Biphenyl C2 | - | ~138 |

| Biphenyl C1' | - | ~140 |

| Biphenyl C4' | - | ~135 |

Visualizations

The following diagrams illustrate the logical workflow for the structure elucidation of this compound, the relationship between Irbesartan and its impurities, and a proposed mass fragmentation pathway.

Conclusion

The structure elucidation of deuterated impurities like this compound is a meticulous process that relies on the synergistic use of advanced analytical techniques. By combining HPLC for separation with HRMS for elemental composition and fragmentation analysis, and NMR for definitive structural confirmation, researchers can confidently identify and characterize such compounds. This ensures the availability of high-quality, well-characterized reference standards essential for the development of robust and accurate analytical methods for pharmaceutical products. The methodologies and expected data presented in this guide provide a solid framework for the successful structure elucidation of this compound and other similar deuterated pharmaceutical impurities.

References

physical and chemical properties of Irbesartan impurity 14-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Irbesartan impurity 14-d4, a deuterated analog of a potential process-related impurity of the antihypertensive drug Irbesartan. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and analytical research.

Chemical Identity and Physical Properties

This compound is the deuterium-labeled counterpart of Irbesartan impurity 14. The primary chemical name for the non-deuterated form is 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile. The incorporation of four deuterium atoms into the molecule makes it a useful internal standard for quantitative analytical studies, such as mass spectrometry-based assays, to improve accuracy and precision.

While specific experimental data for properties like melting and boiling points are not publicly available, the following tables summarize the key known physical and chemical characteristics of both Irbesartan impurity 14 and its deuterated form.

Table 1: Physical and Chemical Properties of Irbesartan Impurity 14

| Property | Value | Source |

| Chemical Name | 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile | [1][2] |

| Synonyms | 2-[4-(Azidomethyl)phenyl]benzonitrile, 4-Azidomethyl-2'-cyanobiphenyl | [2] |

| CAS Number | 133690-91-2 | [1][2] |

| Molecular Formula | C₁₄H₁₀N₄ | [2][3] |

| Molecular Weight | 234.26 g/mol | [2][3] |

| Appearance | White to Off-White Solid | --- |

| Solubility | Soluble in Acetonitrile and Chloroform. | --- |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile-d4 | [4] |

| CAS Number | Not Available | [5] |

| Molecular Formula | C₁₄H₆D₄N₄ | [5] |

| Molecular Weight | 238.29 g/mol | [5] |

Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound are not readily found in published literature. However, the synthesis of its non-deuterated analog and similar biphenyl carbonitrile derivatives is documented. A generalized synthetic approach is outlined below, which could be adapted for the preparation of the deuterated compound by utilizing appropriate deuterated starting materials.

Generalized Synthesis of 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile Derivatives:

The synthesis of the parent compound, 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile, typically involves a multi-step process. A plausible synthetic route is illustrated in the workflow diagram below. The key steps would likely involve:

-

Suzuki Coupling: A palladium-catalyzed cross-coupling reaction between a suitable boronic acid or ester and a halo-benzonitrile to form the biphenyl scaffold.

-

Functional Group Transformation: Conversion of a functional group on the biphenyl intermediate (e.g., a methyl group) to a halomethyl group.

-

Azide Introduction: Nucleophilic substitution of the halide with an azide salt (e.g., sodium azide) to yield the final product.

For the synthesis of the deuterated analog, a deuterated version of one of the starting materials, such as a deuterated toluyl boronic acid, would be employed in the initial Suzuki coupling step.

Characterization:

The characterization of Irbesartan impurities is typically performed using a combination of spectroscopic techniques to confirm the chemical structure and purity.[6] These methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule by analyzing the chemical shifts, coupling constants, and integration of the signals corresponding to the different nuclei.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

-

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as the azide (-N₃) and nitrile (-C≡N) groups.[6]

Visualizations

Logical Relationship of Irbesartan and its Impurity

Caption: Relationship between Irbesartan, Impurity 14, and its deuterated form.

Generalized Synthetic Workflow

Caption: A generalized synthetic workflow for Irbesartan Impurity 14.

Analytical Characterization Workflow

Caption: Workflow for the analytical characterization of the impurity.

References

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. 4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxylic acid | C14H11N3O2 | CID 19787000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The determination of two analogues of 4-(azidomethyl)-1,1'-biphenyl as potential genotoxic impurities in the active pharmaceutical ingredient of several sartans containing a tetrazole group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. pubs.acs.org [pubs.acs.org]

The Use of Deuterated Internal Standards in the Bioanalysis of Irbesartan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of deuterated internal standards in the quantitative analysis of the antihypertensive drug irbesartan. The use of stable isotope-labeled internal standards, particularly deuterated analogs like Irbesartan-d4, is a cornerstone of robust and reliable bioanalytical method development, especially for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This document provides a comprehensive overview of the methodologies, quantitative data, and logical frameworks essential for professionals in pharmaceutical research and development.

Core Principles of Internal Standardization

In quantitative analysis, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls. The IS is chosen to be chemically similar to the analyte of interest. The ratio of the analyte's response to the IS's response is then used for quantification. This approach corrects for variations in sample preparation, injection volume, and instrument response, leading to improved precision and accuracy.

Deuterated internal standards are considered the "gold standard" for LC-MS/MS analysis. Since they have the same chemical structure as the analyte, with only a few hydrogen atoms replaced by deuterium, they exhibit nearly identical physicochemical properties. This includes extraction recovery, ionization efficiency, and chromatographic retention time. This close similarity ensures that any variations affecting the analyte will similarly affect the deuterated IS, providing a highly reliable means of correction.

Experimental Methodologies

The analysis of irbesartan in biological matrices, such as human plasma, typically involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection. The use of a deuterated internal standard is integral to each of these steps to ensure data integrity.

Sample Preparation

The primary goal of sample preparation is to extract irbesartan and its deuterated internal standard from the complex biological matrix, removing proteins and other interfering substances. Two common techniques are employed:

-

Solid-Phase Extraction (SPE): This method utilizes a solid sorbent to selectively adsorb the analyte and internal standard, which are then eluted with an appropriate solvent. One study employed Strata-X cartridges for sample pretreatment[1].

-

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte and internal standard between two immiscible liquid phases. A common solvent mixture for this purpose is diethyl ether and dichloromethane (70:30, v/v)[2][3]. Another protocol uses a mixture of ethyl acetate and n-hexane (80:20, v/v)[4].

Chromatographic Separation

High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is used to separate irbesartan and its deuterated internal standard from any remaining matrix components before they enter the mass spectrometer.

-

Chromatographic Columns: Reversed-phase columns, such as C18 columns, are frequently used for the separation. Examples include Ace 5 C18 (100 mm × 4.6 mm, 5 µm) and Chromolith® High Resolution Column (100x4.6mm, 5µ)[1][2][3].

-

Mobile Phases: The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water). The specific composition is optimized to achieve good separation and peak shape. For instance, a mobile phase of methanol and 0.1% formic acid in water (70:30) has been successfully used[2][3]. Another method utilized acetonitrile (80%) and 2mM ammonium acetate (20%) basified with ammonia solution[1].

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high selectivity and sensitivity. It allows for the specific detection and quantification of irbesartan and its deuterated internal standard.

-

Ionization: Electrospray ionization (ESI) is the most common ionization technique, and it can be operated in either positive or negative ion mode. Both modes have been successfully applied to irbesartan analysis[2][3][5][6].

-

Multiple Reaction Monitoring (MRM): In this mode, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. This provides a high degree of specificity, minimizing interferences from other compounds.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated bioanalytical methods for irbesartan using a deuterated internal standard.

Table 1: Chromatographic and Mass Spectrometric Parameters

| Parameter | Method 1 | Method 2 |

| Internal Standard | Irbesartan-d4 | Irbesartan-d4 |

| Chromatographic Column | Ace 5 C18 (100 mm × 4.6 mm, 5 µm)[2][3] | C18 column[5] |

| Mobile Phase | Methanol:0.1% formic acid in water (70:30)[2][3] | Methanol:0.2% formic acid (85:15, v/v)[5] |

| Flow Rate | 1.0 mL/min[2][3] | 0.70 mL/min[5] |

| Ionization Mode | ESI Negative[2][3] | ESI Positive[5] |

| MRM Transition (Irbesartan) | m/z 427.1 → 193.0[2][3] | m/z 429.4 → 207.0[5] |

| MRM Transition (Irbesartan-d4) | m/z 431.1 → 193.0[2][3] | m/z 433.5 → 207.0[5] |

Table 2: Method Validation Parameters

| Parameter | Method 1 | Method 2 |

| Linearity Range (ng/mL) | 10 - 5000[2][3] | 50.0 - 9982[5] |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 10[2] | 50.0[5] |

| Intra-day Precision (%RSD) | < 15%[2][3] | Not specified |

| Inter-day Precision (%RSD) | < 15%[2][3] | Not specified |

| Intra-day Accuracy (%) | 95.33 - 99.00[2] | Not specified |

| Inter-day Accuracy (%) | 95.33 - 99.00[2] | Not specified |

| Recovery (%) | Not specified | Not specified |

Visualizing the Workflow

The following diagrams illustrate the logical flow of a typical bioanalytical method using a deuterated internal standard for irbesartan analysis.

Caption: Experimental workflow for irbesartan analysis.

Caption: Logic of internal standard-based quantification.

Conclusion

The use of deuterated internal standards, specifically Irbesartan-d4, is indispensable for the accurate and precise quantification of irbesartan in biological matrices. The near-identical chemical and physical properties of the deuterated internal standard to the analyte ensure that it effectively compensates for variability throughout the analytical process. The detailed methodologies and quantitative data presented in this guide underscore the robustness and reliability of LC-MS/MS methods employing this approach, making it the definitive choice for pharmacokinetic, bioequivalence, and other clinical studies involving irbesartan.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpcbs.com [ijpcbs.com]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. New ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of irbesartan in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Irbesartan impurity 14-d4 CAS number inquiry

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of Irbesartan impurity 14-d4, a deuterated analog of Irbesartan impurity 14. This impurity is primarily utilized as an internal standard in the development and validation of analytical methods for the quantification of Irbesartan and its related substances in pharmaceutical formulations and biological matrices. Its stable isotope-labeled nature allows for precise and accurate quantification by mass spectrometry-based techniques, minimizing variations from sample preparation and matrix effects.

Chemical Identity and CAS Number Inquiry

This compound is chemically known as 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile-d4. A specific CAS (Chemical Abstracts Service) number for this deuterated compound is not consistently available in public databases. Instead, the CAS number of the non-labeled parent compound, 133690-91-2 , is frequently used as a reference.[1][2] It is crucial for researchers to verify the identity and purity of the standard from the supplier's certificate of analysis.

Physicochemical Data

Quantitative data for this compound is typically provided by the supplier in a Certificate of Analysis (CoA). While a specific CoA with comprehensive quantitative data was not publicly available at the time of this writing, the following table summarizes the key physicochemical properties based on available information.

| Property | Value | Reference |

| Chemical Name | 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile-d4 | - |

| Synonyms | This compound | [1] |

| Molecular Formula | C₁₄H₆D₄N₄ | [1] |

| Molecular Weight | 238.29 g/mol | [1] |

| CAS Number (Reference) | 133690-91-2 (non-deuterated) | [1][2] |

| Appearance | White to off-white solid | - |

| Purity | Typically >98% (as specified by supplier) | - |

| Isotopic Enrichment | Typically >99 atom % D (as specified by supplier) | - |

| Storage | 2-8°C, protected from light | - |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, based on established methods for the analysis of Irbesartan and its impurities, a general analytical workflow can be proposed.

Proposed Analytical Method: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

This method is suitable for the quantification of this compound and the non-deuterated Irbesartan impurity 14 in various matrices.

1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

2. Chromatographic Conditions (adapted from methods for Irbesartan and its impurities):

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable starting point.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A gradient program should be optimized to achieve separation from Irbesartan and other potential impurities. A starting point could be a linear gradient from 10% to 90% Mobile Phase B over 10 minutes.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both Irbesartan impurity 14 and this compound need to be determined by direct infusion of the standards.

-

For Irbesartan Impurity 14 (C₁₄H₁₀N₄): The precursor ion would be [M+H]⁺ at m/z 235.1. Product ions would be determined from fragmentation studies.

-

For this compound (C₁₄H₆D₄N₄): The precursor ion would be [M+H]⁺ at m/z 239.1. Product ions would be determined from fragmentation studies.

-

-

Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity.

4. Sample Preparation:

-

Standard Solutions: Prepare stock solutions of this compound in a suitable organic solvent like acetonitrile or methanol. Prepare working solutions by serial dilution in the mobile phase.

-

Sample Extraction (from a solid dosage form):

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a specific amount of Irbesartan.

-

Disperse the powder in a suitable extraction solvent (e.g., a mixture of acetonitrile and water).

-

Spike with a known concentration of this compound internal standard.

-

Sonicate for 15-20 minutes to ensure complete dissolution of the analyte.

-

Centrifuge or filter the solution to remove excipients.

-

Dilute the supernatant/filtrate to an appropriate concentration for HPLC-MS/MS analysis.

-

Visualizations

Logical Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the analysis of impurities in a pharmaceutical product using a deuterated internal standard.

Caption: A logical workflow for the quantitative analysis of pharmaceutical impurities.

Signaling Pathway (Illustrative)

As this compound is a chemical standard and not a pharmacologically active agent with a known signaling pathway, a diagram illustrating a logical relationship in its synthesis is provided below. This diagram outlines a generalized synthetic approach to related impurities.

Caption: A generalized synthetic pathway for related biphenyl impurities.

References

In-Depth Technical Guide: Molecular Weight of Irbesartan Impurity 14-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of Irbesartan impurity 14-d4, a deuterated analog of a known Irbesartan impurity. This document is intended to serve as a comprehensive resource, offering clear data presentation, experimental protocols for molecular weight calculation, and a visual representation of the relationships between the parent drug and its impurities.

Quantitative Data Summary

The table below summarizes the key quantitative data for Irbesartan, Irbesartan impurity 14, and its deuterated analog.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Irbesartan | C₂₅H₂₈N₆O | 428.53 |

| Irbesartan Impurity 14 | C₁₄H₁₀N₄ | 234.26[1][2] |

| This compound | C₁₄H₆D₄N₄ | 238.29 [3] |

| Irbesartan-d4 | C₂₅H₂₄D₄N₆O | 432.56[3] |

Experimental Protocols

Determination of Molecular Weight

The molecular weight of this compound was determined through a combination of structural elucidation and calculation based on the atomic weights of its constituent elements.

1. Structural Identification:

The foundational step involves the structural identification of the non-labeled impurity. Irbesartan impurity 14 is chemically identified as 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile[1]. This structure was confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

2. Identification of Deuteration Sites:

The "-d4" designation indicates the presence of four deuterium atoms. In the case of related deuterated standards like Irbesartan-d4, the deuterium atoms are typically located on the biphenyl ring system for use as an internal standard in pharmacokinetic studies. For this compound, the four deuterium atoms replace four hydrogen atoms on one of the phenyl rings.

3. Molecular Formula Determination:

Based on the structure of Irbesartan impurity 14 (C₁₄H₁₀N₄), the replacement of four hydrogen atoms with four deuterium atoms results in the molecular formula for this compound: C₁₄H₆D₄N₄[3].

4. Molecular Weight Calculation:

The molecular weight is calculated by summing the atomic weights of each atom in the molecular formula. The standard atomic weights used are:

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Deuterium (D): 2.014 u

-

Nitrogen (N): 14.007 u

Calculation: (14 x 12.011) + (6 x 1.008) + (4 x 2.014) + (4 x 14.007) = 168.154 + 6.048 + 8.056 + 56.028 = 238.286 g/mol

This calculated value is in agreement with the reported molecular weight of 238.29[3].

Mandatory Visualization

The following diagram illustrates the structural relationship between Irbesartan, its impurity 14, and the deuterated form of the impurity.

Caption: Relationship between Irbesartan and its Impurity 14.

References

The Power of Precision: A Technical Guide to Deuterated Pharmaceutical Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of deuterated pharmaceutical standards. From enhancing pharmacokinetic profiles to ensuring analytical accuracy, deuterium-labeled compounds have become indispensable tools in modern drug development. This guide provides a comprehensive overview of their synthesis, analysis, and role in advancing pharmaceutical research, complete with detailed experimental protocols and quantitative data for easy reference and implementation in the laboratory.

The Kinetic Isotope Effect: The Foundation of Deuterated Drug Efficacy

The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) is the cornerstone of deuterated pharmaceutical standards. This seemingly minor alteration at the atomic level can have profound effects on a molecule's physicochemical properties, primarily due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond is present.[1][2] This phenomenon can be strategically exploited in drug design to modulate metabolic pathways, enhance drug stability, and improve pharmacokinetic profiles.[3][4]

Applications in Pharmaceutical Research

Deuterated compounds serve two primary purposes in pharmaceutical research: as improved therapeutic agents themselves and as invaluable internal standards for bioanalytical assays.

2.1. Deuterated Drugs: Enhancing Therapeutic Profiles

By selectively replacing hydrogen with deuterium at metabolically vulnerable positions, drug developers can slow down the rate of metabolic degradation. This can lead to several therapeutic advantages:

-

Improved Pharmacokinetics: Slower metabolism often results in a longer drug half-life, reduced clearance, and increased overall drug exposure (AUC), potentially allowing for lower or less frequent dosing.[3][5]

-

Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, favoring less toxic routes and minimizing the formation of harmful byproducts.[4]

-

Increased Bioavailability: By reducing first-pass metabolism, deuteration can increase the amount of active drug that reaches systemic circulation.[4]

-

Stabilization of Chiral Centers: In some cases, deuteration can help to stabilize chiral molecules, preventing unwanted inversion and improving therapeutic efficacy.

2.2. Deuterated Internal Standards: The Gold Standard in Bioanalysis

In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are considered the gold standard for achieving accurate and precise results.[6][7][8] Deuterated analogs of the analyte of interest are ideal internal standards because they exhibit nearly identical chemical and physical properties to the unlabeled drug.[6] This includes similar extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer. By adding a known amount of the deuterated standard to a biological sample at the beginning of the workflow, it can effectively compensate for variations in sample preparation and instrument response, leading to highly reliable quantification of the target drug.[6]

Quantitative Data on Deuterated Pharmaceutical Standards

The following tables summarize key quantitative data related to the isotopic purity, analytical method validation, and pharmacokinetic properties of deuterated pharmaceutical standards.

Table 1: Isotopic Purity of Commercially Available Deuterated Compounds

| Deuterated Compound | Isotopic Purity (%) |

| Benzofuranone derivative (BEN-d₂) | 94.7 |

| Tamsulosin-d₄ (TAM-d₄) | 99.5 |

| Oxybutynin-d₅ (OXY-d₅) | 98.8 |

| Eplerenone-d₃ (EPL-d₃) | 99.9 |

| Propafenone-d₇ (PRO-d₇) | 96.5 |

Source: Data compiled from a study on the evaluation of isotopic enrichment and structural integrity of deuterium-labeled compounds.[9]

Table 2: Validation Data for LC-MS/MS Quantification of Immunosuppressants Using Deuterated Internal Standards

| Analyte | Linearity Range (ng/mL) | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) | Recovery (%) |

| Cyclosporine A | 2 - 1250 | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 | 76.6 - 84 |

| Tacrolimus | 0.5 - 42.2 | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 | 76.6 - 84 |

| Sirolimus | 0.6 - 49.2 | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 | 76.6 - 84 |

| Everolimus | 0.5 - 40.8 | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 | 76.6 - 84 |

| Mycophenolic acid | 0.01 - 7.5 (µg/mL) | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 | 76.6 - 84 |

Source: Data from a validation study of an LC-MS/MS method for the determination of five immunosuppressants using deuterated internal standards.[7][8]

Table 3: Comparative Pharmacokinetic Parameters of Methadone and d₉-Methadone in Mice

| Parameter | Methadone | d₉-Methadone | Fold Change |

| AUC₀₋₈h (ng·h/mL) | 183 ± 54 | 1043 ± 211 | 5.7 |

| Cₘₐₓ (ng/mL) | 102 ± 21 | 449 ± 89 | 4.4 |

| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | 0.19 |

| Half-life (h) | 1.9 ± 0.4 | 2.3 ± 0.5 | 1.2 |

Source: Data from a study on the effect of deuteration on the single-dose pharmacokinetic properties of methadone.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterated pharmaceutical standards.

4.1. Quantification of Immunosuppressants in Whole Blood by LC-MS/MS

This protocol describes a method for the simultaneous quantification of cyclosporine A, tacrolimus, sirolimus, everolimus, and mycophenolic acid in whole blood using their respective deuterated internal standards.[7][8]

4.1.1. Sample Preparation (Protein Precipitation)

-

To 50 µL of EDTA whole blood (for cyclosporine A, tacrolimus, sirolimus, and everolimus) or 50 µL of EDTA plasma (for mycophenolic acid), add 100 µL of an internal standard working solution (containing the deuterated standards in a methanol/zinc sulfate solution).

-

Vortex the mixture for 20 seconds to precipitate proteins.

-

Centrifuge at 13,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

4.1.2. Liquid Chromatography

-

Column: C18 Phenyl-Hexyl column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient: A suitable gradient to separate the analytes and their internal standards.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 20 µL

4.1.3. Mass Spectrometry

-

Ionization: Electrospray Ionization (ESI), positive mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor and product ion transitions for each analyte and its deuterated internal standard are monitored.[10]

4.2. Solid-Phase Extraction (SPE) for Drug Bioanalysis in Plasma

This protocol provides a general procedure for extracting a basic drug from human plasma using a polymeric SPE sorbent.[11]

-

Conditioning: Condition the SPE cartridge with 500 µL of methanol, followed by 500 µL of water.

-

Sample Pre-treatment: Dilute 100 µL of human plasma with 300 µL of 2% ammonium hydroxide.

-

Loading: Load the pre-treated sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 500 µL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 500 µL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

4.3. Liquid-Liquid Extraction (LLE) of Drugs from Whole Blood

This protocol describes a general method for extracting illegal drugs from whole blood.[12]

-

To 50 µL of whole blood, add a known amount of the deuterated internal standard solution.

-

Add 1.0 mL of an organic solvent mixture (e.g., methanol:acetonitrile 40:60 v/v).

-

Vortex for 10 seconds.

-

Centrifuge at 4100 rpm for 10 minutes.

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the solvent and reconstitute the residue for analysis.

4.4. Isotopic Purity Determination by High-Resolution Mass Spectrometry (HR-MS)

This protocol outlines a general strategy for assessing the isotopic purity of a deuterated compound.[9][13]

-

Prepare a solution of the deuterated compound at a suitable concentration.

-

Infuse the solution directly into a high-resolution mass spectrometer or analyze by LC-HR-MS.

-

Acquire full-scan mass spectra in the appropriate ionization mode.

-

Extract the ion chromatograms for the unlabeled (M+0) and all deuterated isotopologues (M+1, M+2, etc.).

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity as the percentage of the desired deuterated isotopologue relative to the sum of all isotopologues.

4.5. Carbonyl Reductase Activity Assay

This spectrophotometric assay monitors the activity of carbonyl reductase, an enzyme involved in the metabolism of drugs like deutetrabenazine, by measuring the consumption of NADPH.[14][15]

-

Prepare a reaction mixture (200 µL) containing:

-

100 mM potassium phosphate buffer (pH 7.2)

-

5 mM substrate (the drug of interest)

-

1 mM NADPH

-

Clarified cell lysate or purified enzyme (e.g., 0.4 mg/mL)

-

10% (v/v) DMSO

-

-

Initiate the reaction by adding the substrate.

-

Incubate at 37°C.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH consumption is proportional to the enzyme activity.

4.6. CYP2D6 Inhibition Assay Using Dextromethorphan

This protocol describes an in vitro assay to assess the potential of a test compound to inhibit the activity of CYP2D6, a major drug-metabolizing enzyme.[16][17][18][19]

-

Prepare a reaction mixture containing:

-

Human liver microsomes (as a source of CYP2D6)

-

5 µM Dextromethorphan (CYP2D6 substrate)

-

The test compound at various concentrations

-

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the reaction by adding an NADPH-generating system.

-

Incubate for 10 minutes at 37°C.

-

Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

-

Analyze the formation of the metabolite, dextrorphan, by LC-MS/MS.

-

Determine the IC₅₀ value of the test compound by plotting the percent inhibition of dextrorphan formation against the test compound concentration.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to deuterated pharmaceutical standards.

Caption: A typical bioanalytical workflow for the quantification of a drug in a biological matrix.

Caption: The metabolic pathway of deutetrabenazine.

Caption: The metabolism of dextromethorphan by CYP2D6 and CYP3A.

Conclusion

Deuterated pharmaceutical standards represent a powerful and versatile tool in the drug development pipeline. Their ability to favorably alter pharmacokinetic properties has led to the successful development of new therapeutic agents with improved efficacy and safety profiles. Furthermore, their role as internal standards in bioanalytical methods is crucial for generating the high-quality, reliable data required for regulatory submissions. A thorough understanding of the principles of the kinetic isotope effect, coupled with robust analytical methodologies, will continue to drive innovation and the successful application of deuterated compounds in pharmaceutical science.

References

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. salamandra.net [salamandra.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shimadzu.it [shimadzu.it]

- 7. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

- 12. Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of New Carbonyl Reductases Using Functional Metagenomics and Applications in Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. resources.strem.com [resources.strem.com]

- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 17. Evaluation of CYP2D6 enzyme activity using a Dextromethorphan Breath Test in Women Receiving Adjuvant Tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CYP2D6 phenotyping with dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The antitussive effect of dextromethorphan in relation to CYP2D6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Irbesartan Utilizing Irbesartan Impurity 14-d4 as an Internal Standard

AN-IRB-HPLC-001

Abstract

This application note details a precise and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Irbesartan in bulk drug substances and pharmaceutical dosage forms. To ensure the highest level of accuracy and to correct for potential variations during sample preparation and injection, this method employs Irbesartan Impurity 14-d4, a stable isotope-labeled analog, as an internal standard. The method is demonstrated to be linear, precise, accurate, and robust, making it suitable for routine quality control analysis.

Introduction

Irbesartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension.[1] The rigorous quality control of Irbesartan in pharmaceutical formulations is crucial to ensure its safety and efficacy. HPLC is a common technique for the analysis of active pharmaceutical ingredients (APIs) and their impurities. The use of a stable isotope-labeled internal standard, such as this compound, is a well-established practice to improve the precision and accuracy of quantitative analysis by compensating for variations in sample handling, injection volume, and instrument response.[2] This document provides a comprehensive protocol for the HPLC analysis of Irbesartan using this compound as an internal standard.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: Cosmosil C18 (250 cm x 4.6 mm, 5 µm) or equivalent.[3]

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

Volumetric Glassware: Class A.

-

Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade), Orthophosphoric acid (OPA).[4][5]

-

Standards: Irbesartan Reference Standard, this compound Analytical Standard.[6][7]

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in Table 1.

| Parameter | Condition |

| Mobile Phase | Methanol: Water (pH 2.8, adjusted with OPA) (80:20 v/v)[3] |

| Column | Cosmosil C18 (250 cm x 4.6 mm, 5 µm)[3] |

| Flow Rate | 1.0 mL/min[3][8] |

| Column Temperature | 25°C[4] |

| Detection Wavelength | 220 nm[4][8] |

| Injection Volume | 10 µL[4] |

| Run Time | Approximately 10 minutes |

Table 1: HPLC Chromatographic Conditions

Protocols

Preparation of Solutions

1. Mobile Phase Preparation:

- Prepare a mixture of Methanol and Water in the ratio of 80:20 (v/v).

- Adjust the pH of the aqueous portion to 2.8 using orthophosphoric acid before mixing.

- Degas the mobile phase by sonication or vacuum filtration before use.

2. Standard Stock Solution Preparation (Irbesartan):

- Accurately weigh about 25 mg of Irbesartan Reference Standard into a 25 mL volumetric flask.

- Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1000 µg/mL.

3. Internal Standard (IS) Stock Solution Preparation (this compound):

- Accurately weigh about 5 mg of this compound into a 50 mL volumetric flask.

- Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 100 µg/mL.

4. Preparation of Calibration Standards:

- Prepare a series of calibration standards by spiking appropriate aliquots of the Irbesartan stock solution and a constant volume of the Internal Standard stock solution into volumetric flasks and diluting with the mobile phase.

- A typical concentration range for Irbesartan could be 60-140 µg/mL, with a constant IS concentration of 20 µg/mL in each standard.

5. Sample Preparation (from Tablets):

- Weigh and finely powder not fewer than 20 tablets.

- Accurately weigh a portion of the powder equivalent to about 100 mg of Irbesartan and transfer it to a 100 mL volumetric flask.

- Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the Irbesartan.

- Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.

- Filter a portion of this solution through a 0.45 µm syringe filter.

- Transfer 10.0 mL of the filtered solution to a 50 mL volumetric flask, add 10.0 mL of the Internal Standard stock solution (100 µg/mL), and dilute to volume with the mobile phase. This results in a theoretical Irbesartan concentration of 200 µg/mL and an IS concentration of 20 µg/mL.

Results and Data Presentation

The use of this compound as an internal standard provides excellent precision and accuracy for the quantification of Irbesartan. A typical chromatogram will show well-resolved peaks for Irbesartan and the internal standard.

System Suitability

System suitability parameters are monitored to ensure the proper functioning of the chromatographic system.

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | > 3000 |

| Relative Standard Deviation (RSD) of Peak Areas (n=6) | ≤ 2.0% | < 1.0% |

Table 2: System Suitability Results

Linearity

The linearity of the method was evaluated by analyzing the calibration standards over the specified concentration range.

| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |

| Irbesartan | 60 - 140 | ≥ 0.999 |

Table 3: Linearity Data

Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) analysis of a sample solution.

| Precision Level | Irbesartan Concentration (µg/mL) | RSD (%) |

| Repeatability (n=6) | 100 | < 1.5% |

| Intermediate Precision (n=6) | 100 | < 2.0% |

Table 4: Precision Data

Accuracy (Recovery)

Accuracy was determined by spiking a known amount of Irbesartan into a placebo mixture at three different concentration levels.

| Spiked Level | Mean Recovery (%) | RSD (%) |

| 80% | 99.5 | < 1.0% |

| 100% | 100.2 | < 1.0% |

| 120% | 99.8 | < 1.0% |

Table 5: Accuracy (Recovery) Data

Visualizations

Caption: Experimental workflow for the HPLC analysis of Irbesartan using an internal standard.

Conclusion

The described HPLC method utilizing this compound as an internal standard is a reliable and robust procedure for the quantitative determination of Irbesartan in pharmaceutical preparations. The method's performance characteristics, including linearity, precision, and accuracy, meet typical regulatory requirements for quality control analysis. The use of a stable isotope-labeled internal standard significantly enhances the method's reliability by minimizing the impact of experimental variations.

References

- 1. Irbesartan Impurity 14 | 133690-91-2 [chemicea.com]

- 2. veeprho.com [veeprho.com]

- 3. ajpaonline.com [ajpaonline.com]

- 4. A validated stability-indicating liquid chromatographic method for determination of process related impurities and degradation behavior of Irbesartan in solid oral dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacophorejournal.com [pharmacophorejournal.com]

- 6. This compound | Axios Research [axios-research.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. researchgate.net [researchgate.net]

Application Note: High-Sensitivity LC-MS/MS Analysis of Irbesartan Impurity 14 (AZBC) Using a Deuterated Internal Standard

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the potentially genotoxic impurity, 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile (AZBC), also known as Irbesartan Impurity 14, in Irbesartan active pharmaceutical ingredient (API). To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, Irbesartan Impurity 14-d4. The developed protocol is suitable for routine quality control and impurity profiling in drug development and manufacturing.

Introduction

Irbesartan is an angiotensin II receptor antagonist widely prescribed for the treatment of hypertension.[1] During the synthesis of Irbesartan and other sartan drugs containing a tetrazole ring, various impurities can be formed. Of particular concern are azido impurities, which have the potential to be genotoxic. Regulatory bodies require strict control and monitoring of such impurities in pharmaceutical products.

4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile (AZBC), designated as Irbesartan Impurity 14, is one such process-related impurity that requires sensitive analytical methods for its detection and quantification at trace levels. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. This approach compensates for variations in sample preparation, instrument response, and matrix effects, thereby enhancing the reliability of the analytical results.

This application note provides a detailed protocol for the quantification of Irbesartan Impurity 14 (AZBC) in Irbesartan API using LC-MS/MS with this compound as the internal standard.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Irbesartan Impurity 14.

Caption: Experimental workflow for the quantification of Irbesartan Impurity 14.

Irbesartan's Mechanism of Action

Irbesartan functions by blocking the renin-angiotensin-aldosterone system (RAAS). The diagram below outlines this pathway.

Caption: Simplified signaling pathway of Irbesartan's antihypertensive action.

Experimental Protocols

Materials and Reagents

-

Irbesartan API (for testing)

-

Irbesartan Impurity 14 (AZBC) reference standard (Pharmaffiliates or equivalent)

-

This compound reference standard (Axios Research or equivalent)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

Standard and Sample Preparation

-

Internal Standard (IS) Stock Solution (10 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Analyte Stock Solution (10 µg/mL): Accurately weigh and dissolve an appropriate amount of Irbesartan Impurity 14 (AZBC) in methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking the analyte stock solution into a solution of the Irbesartan API (at the working concentration) and the internal standard.

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the Irbesartan API into a suitable volumetric flask.

-

Spike with the internal standard solution.

-

Dissolve and dilute to volume with the appropriate diluent (e.g., 80:20 acetonitrile:water).

-

Vortex and centrifuge the solution.

-

Transfer the supernatant for LC-MS/MS analysis.

-

LC-MS/MS Method

Liquid Chromatography

| Parameter | Value |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | As required to achieve separation |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 5 µL |

Mass Spectrometry

| Parameter | Value |

| MS System | Agilent 6470 Triple Quadrupole LC/MS or equivalent |

| Ionization Mode | ESI Positive |

| Gas Temp. | 300 °C |

| Gas Flow | 5 L/min |

| Nebulizer | 45 psi |

| Sheath Gas Temp. | 250 °C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 3500 V |

Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Irbesartan Impurity 14 (AZBC) | 235.1 | 192.1 | 15 |

| This compound | 239.1 | 196.1 | 15 |

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method.

| Parameter | Result |

| Linearity Range | 0.5 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | ~0.03 ng/mL |

| Limit of Quantification (LOQ) | ~0.1 ng/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 15% |

Conclusion

The LC-MS/MS method detailed in this application note provides a highly sensitive, selective, and accurate means for the quantification of Irbesartan Impurity 14 (AZBC) in Irbesartan API. The use of the corresponding deuterated internal standard, this compound, ensures the reliability of the results, making this method well-suited for quality control in a regulatory environment. This protocol can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

References

Application Notes and Protocols for the Use of Irbesartan Impurity 14-d4 as an Internal Standard in Bioanalytical Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irbesartan is an angiotensin II receptor antagonist used in the treatment of hypertension. Accurate quantification of irbesartan in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it compensates for variability in sample preparation and instrument response. Irbesartan impurity 14-d4, a deuterated analog of an irbesartan impurity, is a suitable internal standard for the bioanalysis of irbesartan. This document provides a detailed protocol for its use in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of irbesartan in human plasma.

Rationale for Using a Deuterated Internal Standard

A deuterated internal standard is a modified version of the target analyte where some hydrogen atoms are replaced by deuterium. This modification results in a compound with a higher mass-to-charge ratio (m/z) that is easily distinguishable by a mass spectrometer, while maintaining nearly identical physicochemical properties to the analyte of interest. This ensures that the internal standard and the analyte behave similarly during sample extraction, chromatography, and ionization, leading to more accurate and precise quantification.

Quantitative Data Summary

The following table summarizes the typical validation parameters for an LC-MS/MS method for irbesartan in human plasma using a deuterated internal standard. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

| Parameter | Typical Value | Reference |

| Linearity Range | 5.00 - 6012.62 ng/mL | [1] |

| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL | [1] |

| Limit of Detection (LOD) | 60 pg/mL | [1] |

| Correlation Coefficient (r²) | > 0.997 | [1] |

| Intra-day Precision (%CV) | ||

| Low QC (30 ng/mL) | < 15% | [2] |

| Medium QC (2000 ng/mL) | < 15% | [2] |

| High QC (4000 ng/mL) | < 15% | [2] |

| Inter-day Precision (%CV) | ||

| Low QC (30 ng/mL) | < 15% | [2] |

| Medium QC (2000 ng/mL) | < 15% | [2] |

| High QC (4000 ng/mL) | < 15% | [2] |